

A Comprehensive Spectroscopic Guide to 3-Chloropyridazine Hydrochloride

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Compound of Interest

Compound Name: 3-Chloropyridazine hydrochloride

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Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic properties of **3-Chloropyridazine hydrochloride** ($C_4H_4Cl_2N_2$), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of publicly available experimental spectra for the hydrochloride salt, this document leverages foundational spectroscopic principles and data from the corresponding free base, 3-chloropyridazine, to present a robust, predictive guide to its spectral characteristics. This approach ensures that researchers have a reliable reference for identification, purity assessment, and structural elucidation.

Molecular Structure and its Spectroscopic Implications

3-Chloropyridazine hydrochloride is the salt formed by the protonation of one of the nitrogen atoms of the 3-chloropyridazine ring by hydrochloric acid. The parent molecule is an aromatic six-membered heterocycle with two adjacent nitrogen atoms. The presence of the electronegative chlorine atom and the diazine core significantly influences the electronic environment of the ring, which is further modulated by protonation in the hydrochloride salt. This protonation is expected to have a pronounced effect on the Nuclear Magnetic Resonance (NMR) spectra due to changes in electron density and deshielding effects.

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// Bond edges N1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- N2; N2 -- N1; C3 -- Cl; N2 -- H_plus;  
  
// Dashed line for ionic interaction H_plus -- Cl_minus [style=dashed, color="#5F6368"]; }
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Caption: Molecular structure of **3-Chloropyridazine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The protonation of the pyridazine ring in the hydrochloride salt is anticipated to cause a general downfield shift of the proton and carbon signals due to the increased positive charge and resulting deshielding of the nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-Chloropyridazine hydrochloride** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the chlorine atom, these protons will be significantly deshielded. Protonation will further enhance this effect.

Table 1: Predicted ¹H NMR Spectral Data for **3-Chloropyridazine Hydrochloride**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	8.0 - 8.3	Doublet of doublets	$J(\text{H4-H5}) \approx 8.5$, $J(\text{H4-H6}) \approx 1.5$
H-5	7.8 - 8.1	Triplet of doublets	$J(\text{H5-H4}) \approx 8.5$, $J(\text{H5-H6}) \approx 5.0$
H-6	9.2 - 9.5	Doublet of doublets	$J(\text{H6-H5}) \approx 5.0$, $J(\text{H6-H4}) \approx 1.5$

Causality of Predictions: The predicted chemical shifts are based on the known spectrum of 3-chloropyridazine, with an anticipated downfield shift of 0.5-1.0 ppm for all protons upon protonation. The coupling constants are typical for ortho and meta coupling in pyridazine systems. The H-6 proton is expected to be the most deshielded due to its proximity to the protonated nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Four signals are expected for the four carbon atoms of the pyridazine ring. Similar to the proton signals, the carbon signals are expected to be shifted downfield in the hydrochloride salt compared to the free base.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Chloropyridazine Hydrochloride**

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	152 - 155
C-4	125 - 128
C-5	132 - 135
C-6	150 - 153

Causality of Predictions: The carbon atom bearing the chlorine (C-3) and the carbon adjacent to the protonated nitrogen (C-6) are expected to be the most downfield. The predicted values

are extrapolated from data for similar heterocyclic systems and take into account the deshielding effect of protonation.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-Chloropyridazine hydrochloride**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and the acidic proton may be observable.
 - Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (H-H correlation), HSQC (C-H one-bond correlation), and HMBC (C-H long-range correlation).

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c -> d; g -> h; } Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **3-Chloropyridazine hydrochloride** is expected to be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted FT-IR Absorption Bands for **3-Chloropyridazine Hydrochloride**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H stretch	Medium
2800 - 2400	N ⁺ -H stretch (broad)	Strong, Broad
1620 - 1580	C=N stretch	Strong
1550 - 1450	Aromatic C=C stretch	Medium-Strong
1200 - 1000	In-plane C-H bending	Medium
850 - 750	Out-of-plane C-H bending	Strong
800 - 700	C-Cl stretch	Medium

Causality of Predictions: The most prominent feature for the hydrochloride salt will be the broad and strong absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in amine hydrochlorides. The aromatic C-H, C=N, and C=C stretching vibrations are expected in their typical regions.

Experimental Protocol for FT-IR Data Acquisition

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **3-Chloropyridazine hydrochloride** sample onto the center of the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The data is usually collected over a range of 4000-400 cm^{-1} .
- Data Processing:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For **3-Chloropyridazine hydrochloride**, the mass spectrum will likely show the molecular ion of the free base, 3-chloropyridazine, as the hydrochloride salt will dissociate in the ion source.

Table 4: Predicted Mass Spectrometry Data for 3-Chloropyridazine

m/z	Predicted Identity	Comments
114/116	$[\text{M}]^+$	Molecular ion peak of 3-chloropyridazine. The 3:1 intensity ratio of the peaks is characteristic of the presence of one chlorine atom (^{35}Cl and ^{37}Cl isotopes).
87/89	$[\text{M} - \text{HCN}]^+$	Loss of hydrogen cyanide.
79	$[\text{M} - \text{Cl}]^+$	Loss of the chlorine atom.
52	$[\text{C}_4\text{H}_4]^+$	Further fragmentation.

Causality of Predictions: The molecular ion peak is expected at m/z 114, corresponding to the molecular weight of 3-chloropyridazine with the ^{35}Cl isotope. The presence of the ^{37}Cl isotope will result in a smaller peak at m/z 116. The fragmentation pattern is predicted based on the

known fragmentation of similar heterocyclic compounds, involving the loss of stable neutral molecules like HCN and radicals like Cl.

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M [label="[C4H3ClN2]+\nm/z 114/116"]; F1 [label="[C3H2ClN]+\nm/z 87/89"]; F2 [label="[C4H3N2]+\nm/z 79"]; F3 [label="[C2H2N2]+\nm/z 52"];
```

```
M -> F1 [label="- HCN"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- Cl"]; } Caption: Predicted mass fragmentation pathway for 3-chloropyridazine.
```

Experimental Protocol for MS Data Acquisition

- Sample Introduction:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - For GC-MS, Electron Ionization (EI) is a common method.
 - For LC-MS, Electrospray Ionization (ESI) is typically used, which would likely show the protonated molecule of the free base $[M+H]^+$ at m/z 115/117 in the positive ion mode.
- Mass Analysis:
 - The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:

- The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for **3-Chloropyridazine hydrochloride**. While based on predictive methodologies due to the lack of available experimental data for the salt, the interpretations are grounded in established spectroscopic principles and data from the closely related free base. The detailed experimental protocols offer a robust framework for researchers to acquire high-quality data for this and similar compounds. This technical resource is intended to be a valuable tool for scientists engaged in the synthesis, characterization, and application of novel pyridazine derivatives.

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